

IACS-13909 solubility and stability in DMSO and other solvents

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Compound of Interest

Compound Name: IACS-13909

Cat. No.: B15542888

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IACS-13909 Technical Support Center

Welcome to the technical support center for **IACS-13909**, a potent and selective allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of **IACS-13909** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **IACS-13909** and what is its mechanism of action?

A1: **IACS-13909** is a specific and potent allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase). [1][2][3][4][5][6][7][8][9][10][11][12][13][14] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs). [1][2][3][4][5][6][7][8][9][10][11][12][13][14] By inhibiting SHP2, **IACS-13909** suppresses signaling through the MAPK (mitogen-activated protein kinase) pathway, which is often hyperactivated in cancer. [1][2][3][4][5][6][7][8][9][10][11][12][13][14] This inhibition can impede the proliferation of tumors that are dependent on RTK signaling. [1][2][3][4][5][6][7][8][9][10][11][12][13][14]

Q2: In which solvents is **IACS-13909** soluble?

A2: **IACS-13909** has high solubility in DMSO. However, it is reported to be insoluble in water and ethanol. For aqueous applications, the hydrochloride salt of **IACS-13909** is available and is

soluble in water.

Q3: How should I prepare a stock solution of **IACS-13909**?

A3: For most in vitro experiments, a stock solution is prepared by dissolving **IACS-13909** in fresh, anhydrous DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or higher) to minimize the final concentration of DMSO in your experimental medium. For in vivo studies, specific formulations using a combination of DMSO, PEG300, Tween-80, and saline or corn oil have been described.

Q4: What are the recommended storage conditions for **IACS-13909**?

A4: The solid (powder) form of **IACS-13909** should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.^[2]

Q5: What is the primary signaling pathway affected by **IACS-13909**?

A5: **IACS-13909** primarily affects the RAS/MAPK signaling pathway by inhibiting SHP2. SHP2 is a critical phosphatase that positively regulates this pathway downstream of various receptor tyrosine kinases (RTKs).

Data Presentation

IACS-13909 Solubility

Solvent	Solubility	Notes
DMSO	75 mg/mL (198.79 mM) ^[1]	Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. ^[1]
Water	Insoluble ^[1]	
Ethanol	Insoluble ^[1]	
Water (HCl salt)	Soluble	Quantitative data not readily available.

IACS-13909 Stability and Storage

Form	Storage Temperature	Duration
Powder	-20°C	3 years[2]
Stock Solution in DMSO	-20°C	1 month[2]
Stock Solution in DMSO	-80°C	6 months[2]

Experimental Protocols

Protocol 1: Preparation of IACS-13909 Stock Solution in DMSO

Materials:

- **IACS-13909** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- Allow the **IACS-13909** powder to equilibrate to room temperature before opening the vial to prevent condensation.
- Weigh the desired amount of **IACS-13909** powder in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the corresponding mass of **IACS-13909**, MW: 377.27 g/mol).
- Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

Protocol 2: In Vitro Clonogenic Assay

Objective: To assess the long-term effect of **IACS-13909** on the proliferative capacity of cancer cells.

Materials:

- Cancer cell line of interest (e.g., KYSE-520)[1]
- Complete cell culture medium
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- **IACS-13909** stock solution in DMSO
- 6-well plates
- Crystal Violet staining solution (e.g., 0.5% w/v in methanol)
- Incubator (37°C, 5% CO₂)

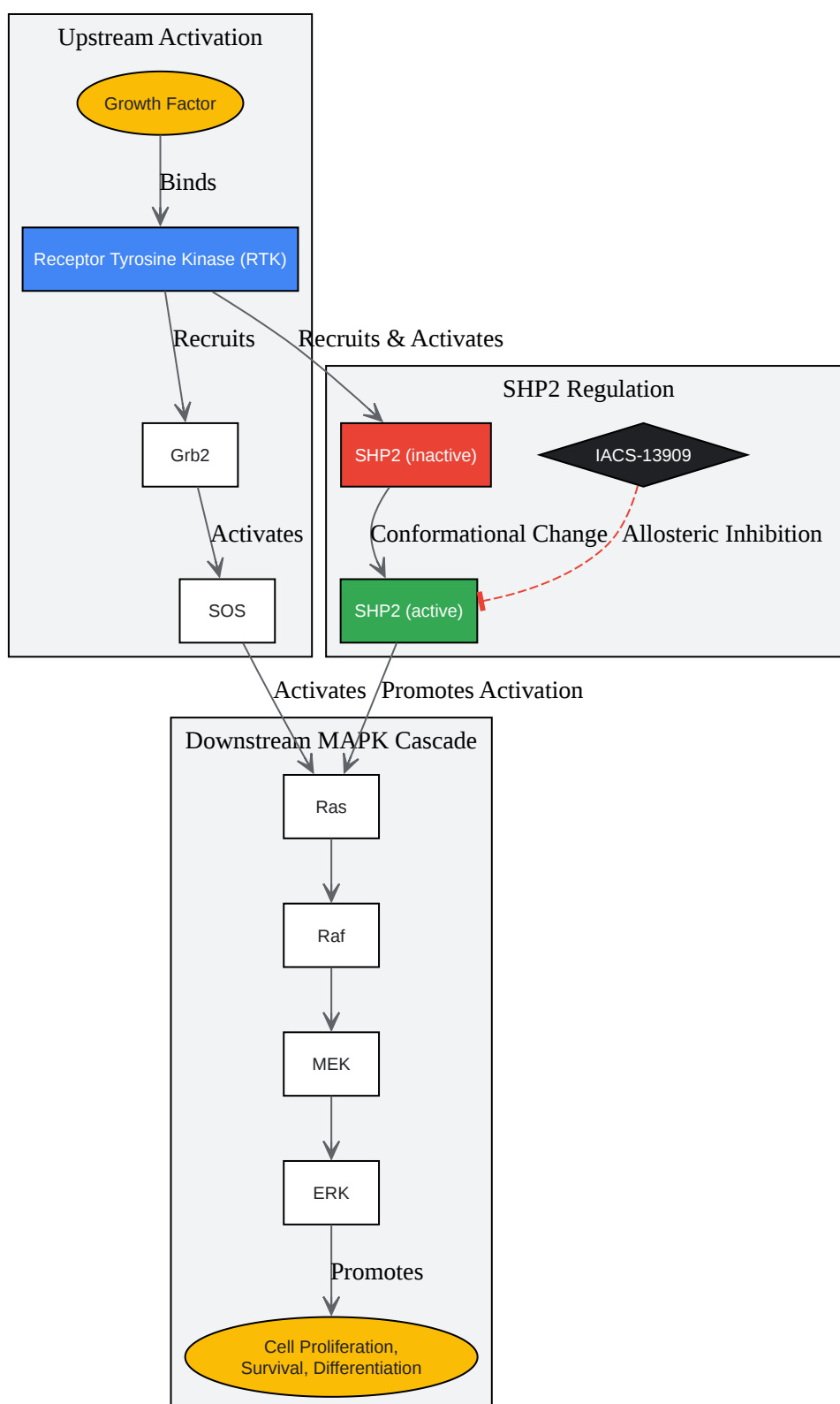
Procedure:

- Cell Seeding:
 - Harvest and count the cells.
 - Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically for each cell line.
 - Allow the cells to attach overnight in the incubator.
- Treatment:

- The next day, prepare serial dilutions of **IACS-13909** in complete culture medium from your DMSO stock solution. Remember to include a vehicle control (DMSO at the same final concentration as the highest **IACS-13909** concentration).
- Aspirate the medium from the wells and replace it with the medium containing the different concentrations of **IACS-13909** or the vehicle control.
- Incubation:
 - Incubate the plates for 10-14 days.^[2] The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.
- Staining:
 - After the incubation period, aspirate the medium and gently wash the wells with PBS.
 - Fix the colonies by adding 1-2 mL of methanol to each well and incubating for 10-15 minutes at room temperature.
 - Aspirate the methanol and add 1 mL of Crystal Violet staining solution to each well.
 - Incubate for 10-20 minutes at room temperature.
 - Gently wash the wells with water until the background is clear.
- Quantification:
 - Allow the plates to air dry.
 - Count the number of colonies (a colony is typically defined as a cluster of ≥ 50 cells) in each well. This can be done manually or using an automated colony counter.
 - Calculate the surviving fraction for each treatment group relative to the vehicle control.

Mandatory Visualizations

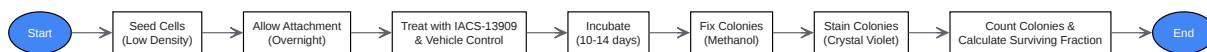
Signaling Pathway



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Caption: **IACS-13909** inhibits the SHP2-mediated activation of the MAPK pathway.

Experimental Workflow: Clonogenic Assay



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Caption: Workflow for assessing cell proliferation with a clonogenic assay.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
IACS-13909 precipitate observed in cell culture medium.	- Final concentration of IACS-13909 exceeds its solubility in the aqueous medium. - High final concentration of DMSO causing cytotoxicity.	- Ensure the final DMSO concentration is low (typically <0.5%). - Prepare intermediate dilutions of the IACS-13909 stock in culture medium before adding to the final culture volume. - If available, consider using the more water-soluble hydrochloride salt of IACS-13909 for aqueous-based assays.
Inconsistent results in clonogenic assays.	- Inaccurate cell counting and seeding. - Uneven distribution of cells in the wells. - Edge effects in the multi-well plate.	- Use a hemocytometer or automated cell counter for accurate cell counts. - Gently swirl the plate after seeding to ensure even cell distribution. - To minimize edge effects, consider not using the outermost wells of the plate for experimental conditions.
Low colony formation in the vehicle control group.	- Seeding density is too low for the specific cell line. - Cells are not healthy or have a low plating efficiency.	- Optimize the seeding density for your cell line in a preliminary experiment. - Ensure you are using a healthy, low-passage number cell stock.
Colonies detach during the staining process.	- Washing steps are too harsh. - Insufficient fixation.	- Be gentle when adding and removing liquids from the wells. - Ensure the fixation step is performed for the recommended duration to adequately adhere the cells to the plate.

High background staining in clonogenic assays.

- Incomplete washing after Crystal Violet staining.

- Increase the number of gentle washes with water until the background is clear.

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